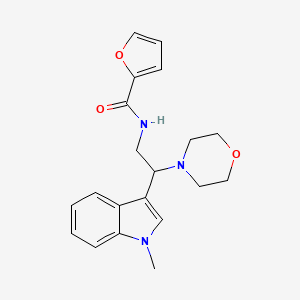

N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide

Description

N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked to a substituted indole moiety via a morpholinoethyl bridge. The furan carboxamide group is a common pharmacophore in drug design, often enhancing binding affinity through dipole interactions and π-stacking .

Properties

IUPAC Name |

N-[2-(1-methylindol-3-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-22-14-16(15-5-2-3-6-17(15)22)18(23-8-11-25-12-9-23)13-21-20(24)19-7-4-10-26-19/h2-7,10,14,18H,8-9,11-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCUQZHUJLFXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the function of the target, leading to the observed biological activities.

Comparison with Similar Compounds

Target Compound vs. N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()

Implications :

- The target compound’s morpholinoethyl group may enhance solubility compared to the thiazolidinone-chromene system in , which relies on rigid, planar chromene for π-π interactions.

Target Compound vs. N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide ()

Implications :

- The quinoline-pyrimidine core in ’s compound may confer stronger DNA intercalation or kinase inhibition properties, whereas the target compound’s indole-morpholine system could favor GPCR or serotonin receptor modulation .

- The tetrahydrofuran-3-yl-oxy group in might improve metabolic stability compared to the morpholinoethyl group, which is prone to oxidation.

Physicochemical Properties

Key Differences in Solubility and Stability

Morpholine vs. Thiazolidinone (): Morpholine’s oxygen atom enhances water solubility via hydrogen bonding, whereas the thiazolidinone’s carbonyl group in may reduce solubility due to crystallinity .

Indole vs. Chromene () : The methylated indole in the target compound is more lipophilic than chromene, favoring blood-brain barrier penetration.

Furan Carboxamide Commonality : Both the target compound and ’s analog utilize furan-2-carboxamide for amide-mediated hydrogen bonding, a critical feature for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.